ARQ-761 -

ARQ-761

Catalog Number: EVT-1534199
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARQ-761 is a soluble prodrug of beta-lapachone with potential antineoplastic and radiosensitizing activity. ARQ 761 is converted to beta-lapachone (b-lap) in vivo. When b-lap is activated by NAD(P)H:quinone oxidoreductase-1 (NQO1) this agent creates a futile oxidoreduction, generating highly reactive oxygen species (ROS) that results in DNA damage. The activation of b-lap also causes hyperactivation of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme that facilitates DNA repair, accompanied by rapid depletion of NAD+/ATP nucleotide levels.
Synthesis Analysis

The synthesis of ARQ-761 involves the modification of β-lapachone to improve its pharmacokinetic properties. The synthetic route typically includes:

  1. Starting Material: β-lapachone is used as the primary precursor.
  2. Chemical Modifications: Various chemical transformations are employed to enhance solubility and reduce toxicity. This may involve esterification or other functional group modifications to create a more favorable prodrug structure.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted starting materials and by-products.

The synthesis process must be closely monitored to maintain high yields and purity levels, which are critical for clinical applications .

Molecular Structure Analysis

ARQ-761 retains the core structure of β-lapachone but is modified to improve its solubility. The molecular formula for β-lapachone is C₁₁H₈O₃ with a molecular weight of approximately 192.18 g/mol . ARQ-761's modifications likely include changes in functional groups that enhance its hydrophilicity.

Molecular Structure Data

  • Molecular Weight: Approximately 242.27 g/mol (for ARQ-761)
  • Chemical Structure: Characterized by the presence of a naphthoquinone core with additional substituents that alter its solubility and pharmacological profile.
Chemical Reactions Analysis

ARQ-761 undergoes several key chemical reactions upon administration:

  1. Conversion to Active Form: Once administered, ARQ-761 is rapidly converted into β-lapachone in vivo. This conversion is facilitated by enzymatic processes involving NAD(P)H:quinone oxidoreductase 1 (NQO1), which reduces the compound to its active form.
  2. Stability Studies: In vitro studies have shown that ARQ-761 remains stable in simulated gastric fluid and intestinal fluid, indicating that it can effectively reach systemic circulation without significant degradation .
  3. Bioanalytical Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is typically employed to analyze plasma concentrations of both ARQ-761 and its active metabolite, β-lapachone, during pharmacokinetic studies .
Mechanism of Action

The mechanism of action for ARQ-761 primarily revolves around its conversion to β-lapachone, which promotes programmed necrosis in cancer cells through NQO1-mediated pathways:

  1. NQO1 Activation: In cells expressing NQO1, β-lapachone undergoes futile redox cycling, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide .
  2. Cell Death Mechanisms: The accumulation of ROS leads to oxidative DNA damage and subsequent cell death via necrosis or apoptosis, particularly in tumor cells with high NQO1 expression.
  3. Therapeutic Synergy: Combining ARQ-761 with other agents targeting DNA repair pathways can enhance its efficacy against various cancer types by exploiting synthetic lethality .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Enhanced solubility compared to β-lapachone due to structural modifications.

Chemical Properties

  • Stability: Stable under physiological conditions but requires careful handling due to its reactive nature once converted into active metabolites.
  • Reactivity: Reacts with biological macromolecules through oxidative mechanisms initiated by ROS generation.

Relevant Data

Studies have demonstrated that ARQ-761's pharmacokinetics are favorable compared to traditional formulations of β-lapachone, allowing for lower doses with potentially reduced side effects while maintaining therapeutic efficacy .

Applications

ARQ-761 is primarily being investigated for its anticancer properties in clinical settings:

Biochemical Mechanisms of Action

NQO1-Mediated Redox Cycling and ROS Generation

ARQ-761 (a β-lapachone analogue) exerts tumor-selective cytotoxicity through NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent futile redox cycling. NQO1, overexpressed 5- to 200-fold in solid tumors (e.g., non-small cell lung cancer (NSCLC), pancreatic, and breast cancers), catalyzes a two-electron reduction of ARQ-761 to form an unstable hydroquinone [1] [4]. This hydroquinone spontaneously reoxidizes, regenerating the parent quinone while consuming molecular oxygen and producing superoxide ($\ce{O2^{−}}$). The reaction cycle repeats continuously, generating ~120 moles of reactive oxygen species (ROS) per minute per mole of drug, with hydrogen peroxide ($\ce{H2O2}$) as the dominant end product due to superoxide dismutase activity in cancer cells [5] [6].

Table 1: Stoichiometry of ARQ-761 Redox Cycling

ComponentInputOutputTurnover Rate
NAD(P)H60 molesNAD(P)+60 moles/min
Oxygen120 molesSuperoxide ($\ce{O2^{−}}$)120 moles/min
Superoxide120 moles$\ce{H2O2}$ (via SOD)120 moles/min

This ROS burst induces DNA single-strand breaks (SSBs) within 2 minutes of drug exposure. Catalase inhibition significantly amplifies cytotoxicity, confirming $\ce{H2O2}$ as the primary lethal agent [4] [8].

PARP1 Hyperactivation and NAD+/ATP Depletion Dynamics

ROS-induced SSBs trigger hyperactivation of poly(ADP-ribose) polymerase-1 (PARP1), a DNA repair enzyme. PARP1 consumes nicotinamide adenine dinucleotide (NAD+) to synthesize poly(ADP-ribose) (PAR) chains on nuclear proteins. ARQ-761’s sustained redox cycling creates a feed-forward loop:

  • PARP1 hyperactivation consumes NAD+ at rates exceeding cellular salvage pathways [4] [5].
  • NAD+ depletion halts glycolysis and oxidative phosphorylation, reducing ATP production by >80% within 30 minutes [8].
  • ATP deficiency prevents DNA repair completion, leading to unresolved DNA damage [6].

The combined NAD+/ATP depletion causes "metabolic catastrophe," dropping intracellular NAD+ to ≤20% of baseline and ATP to ≤10% within 2 hours. This collapse is irreversible and exclusive to NQO1-high cells [4] [5].

Programmed Necrosis (Necroptosis) vs. Apoptotic Pathways

ARQ-761 induces NAD+-keresis, a caspase-independent programmed necrosis distinct from apoptosis:

  • Morphological markers: Chromatin condensation (apoptosis-like) combined with plasma membrane rupture (necrosis-like) [1] [6].
  • Key mediators: μ-Calpain protease activation triggers lysosomal membrane permeabilization, while mitochondrial permeability transition pores release apoptosis-inducing factor (AIF) [6] [8].
  • Divergence from apoptosis: No cytochrome c release, caspase activation, or phosphatidylserine externalization occurs. Cell death proceeds even in caspase-inhibited or Bcl-2-overexpressing models [5] [6].

This mechanism overcomes resistance in apoptosis-deficient tumors (e.g., p53-mutant cancers) [4]. Notably, combining ARQ-761 with PARP inhibitors (e.g., olaparib) switches death to caspase-dependent apoptosis by sustaining NAD+ pools and prolonging ROS generation [5].

Tumor-Selective Cytotoxicity via NQO1:Catalase Ratio Exploitation

ARQ-761’s tumor selectivity arises from differential expression of NQO1 and catalase in malignant vs. normal tissues:

  • NQO1 elevation: >85% of pancreatic adenocarcinomas and 80% of NSCLCs overexpress NQO1 due to mutant K-Ras-driven transcription [4] [5].
  • Catalase suppression: Tumor tissues exhibit 3- to 5-fold lower catalase mRNA/protein than adjacent normal tissue, diminishing $\ce{H2O2}$ detoxification [5] [8].

Table 2: NQO1 and Catalase Expression Across Tumor Types

Tumor TypeNQO1 Elevation (vs. Normal)Catalase Reduction (vs. Normal)Therapeutic Window (NQO1:Catalase Ratio)
Pancreatic>85% of tumors (100-fold)>90% of tumors (3–5-fold)High
NSCLC>80% of tumors (200-fold)Significant (p ≤ 5.6 × 10⁻⁴⁸)High
Triple-Negative Breast60% of tumors (10-fold)SignificantModerate
Colorectal50% of tumors (10-fold)ModerateVariable

The NQO1:catalase ratio creates a therapeutic index of >10:1. Normal tissues with high catalase rapidly detoxify $\ce{H2O2}$, while NQO1-low cells lack drug bioactivation [4] [5] [8]. This ratio predicts ARQ-761 response clinically, with an H-score ≥200 (IHC) defining NQO1-positive tumors [1] [2].

Properties

Product Name

ARQ-761

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ARQ761; ARQ-761; ARQ 761.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.